molecular formula C15H14N2O B11869553 3-(5-Methoxy-1H-indol-1-yl)aniline

3-(5-Methoxy-1H-indol-1-yl)aniline

Cat. No.: B11869553
M. Wt: 238.28 g/mol
InChI Key: JUDSINJGCNUPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxy-1H-indol-1-yl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a methoxy group at the 5-position and an aniline group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-1H-indol-1-yl)aniline typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-indol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Methoxy-1H-indol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-1H-indol-1-yl)aniline involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Similar in structure but lacks the aniline group.

    Indole-3-acetic acid: Contains an acetic acid group instead of an aniline group.

    2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Similar but with an ethylamine side chain.

Uniqueness

3-(5-Methoxy-1H-indol-1-yl)aniline is unique due to the presence of both the methoxy and aniline groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)aniline

InChI

InChI=1S/C15H14N2O/c1-18-14-5-6-15-11(9-14)7-8-17(15)13-4-2-3-12(16)10-13/h2-10H,16H2,1H3

InChI Key

JUDSINJGCNUPGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC(=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.